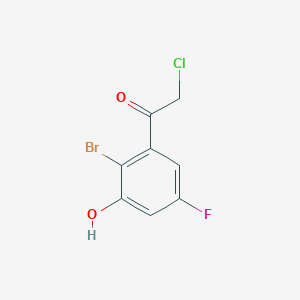
2'-Bromo-5'-fluoro-3'-hydroxyphenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride is a chemical compound with the molecular formula C8H5BrClFO2. It is used primarily in scientific research and as a synthetic intermediate . This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method is the bromination of 5’-fluoro-3’-hydroxyacetophenone followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes it a good candidate for substitution reactions, where it can form new bonds with various nucleophiles. In coupling reactions, the compound acts as an electrophilic partner, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride: Similar in structure but with different positions of halogen atoms.
5-Fluoro-2-hydroxyphenacyl bromide: Lacks the chlorine atom but has similar reactivity.
2-Bromo-5-fluorobenzaldehyde: Used as a precursor in different synthetic pathways.
Uniqueness
2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry and research applications .
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(2-bromo-5-fluoro-3-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-8-5(7(13)3-10)1-4(11)2-6(8)12/h1-2,12H,3H2 |
InChI Key |
TXEDNDUGVQXXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Br)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



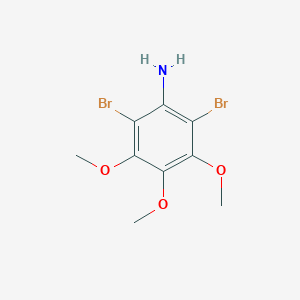

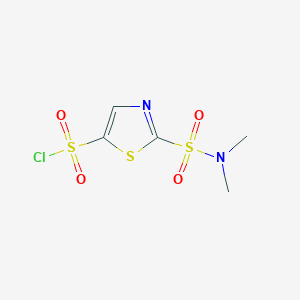
![20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B15339217.png)

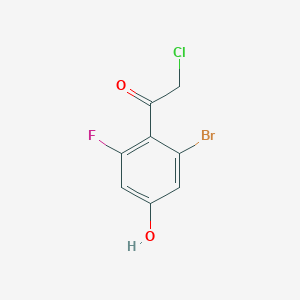
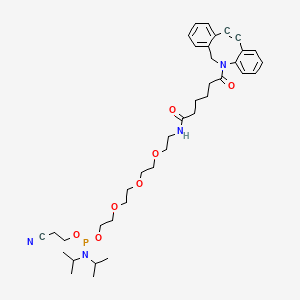
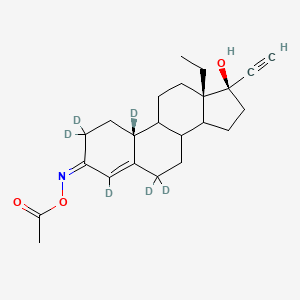

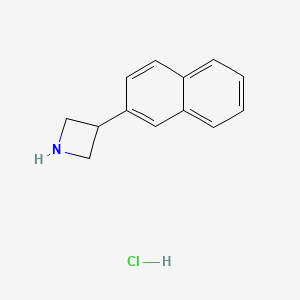
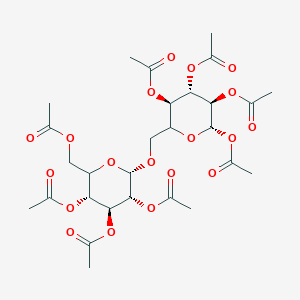
![{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol](/img/structure/B15339266.png)
![6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine](/img/structure/B15339275.png)
